1,1,1-trifluoro-3-nitropropane
Description
Structure
3D Structure
Properties
CAS No. |
461-35-8 |
|---|---|
Molecular Formula |
C3H4F3NO2 |
Molecular Weight |
143.06 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-nitropropane |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H2 |
InChI Key |
UDLZGFZDVHDXHB-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](=O)[O-])C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trifluoro 3 Nitropropane and Its Derivatives
Established Synthetic Pathways to 1,1,1-Trifluoro-3-nitropropane
Several well-documented methods exist for the preparation of this compound. These established pathways often utilize readily available starting materials and proceed through reliable reaction mechanisms.
Reactions Involving Trifluoromethyl Ketones and Nitroalkanes
A primary and versatile method for synthesizing derivatives of this compound is the Henry reaction, which is an aldol-type addition of a nitroalkane to a carbonyl compound. nih.gov Due to the electron-withdrawing nature of the trifluoromethyl group, trifluoromethyl ketones are excellent substrates for this reaction. nih.gov The reaction typically involves the base-catalyzed addition of a nitroalkane, such as nitromethane (B149229), to a trifluoromethyl ketone. nih.govbuchler-gmbh.com This initially yields a β-nitro alcohol, which can be a stable product or an intermediate. nih.gov
For instance, the reaction of α,α,α-trifluoroacetophenones with nitromethane in the presence of a catalyst can produce substituted 1,1,1-trifluoro-3-nitropropan-2-ol (B1597161) derivatives. buchler-gmbh.com A notable, environmentally friendly approach utilizes tap water to promote the Henry reaction between trifluoromethyl ketones and nitroalkanes, often resulting in high yields of the corresponding β-nitro tertiary alcohols. thieme-connect.com This method has been shown to be effective for a range of aromatic and even heteroaromatic trifluoromethyl ketones. thieme-connect.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |
| Trifluoroacetophenone | Nitromethane | Tap Water | 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol | 98 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Nitromethane | Tap Water | 1-(4-Chlorophenyl)-1,1,1-trifluoro-3-nitropropan-2-ol | 98 |
| 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone | Nitromethane | Tap Water | 1,1,1-Trifluoro-3-nitro-2-(thiophen-2-yl)propan-2-ol | 95 |
Approaches from Trifluoropropenes
Another synthetic strategy involves the use of trifluoropropene derivatives. Additions of various nucleophiles to 3,3,3-trifluoro-1-nitropropene (B8744117) occur regioselectively at the C-2 position to yield the corresponding adducts. researchgate.net For example, the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide in the presence of an activated carbon catalyst can produce 3-bromo-1,1,1-trifluoropropane, a valuable intermediate. google.com This intermediate can potentially be converted to this compound through nucleophilic substitution with a nitrite (B80452) source, a common method for synthesizing nitroalkanes from alkyl halides. wiley-vch.de
Furthermore, the gas-phase reaction of 1,1,1-trifluoropropane (B1294402) with nitric acid and oxygen at high temperatures has been reported to produce this compound, albeit in modest yields. thieme-connect.de
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 1,1,1-Trifluoropropane | HNO₃, O₂ | 437-462 °C, gas phase | This compound | 16 |
Synthesis via Diazo Compounds and Nitroalkanes
The reaction of diazo compounds with nitroalkanes presents another avenue for the synthesis of C-C bonds. Specifically, vitamin B12 has been shown to catalyze the coupling reaction of nitroalkanes and diazo compounds. nih.gov This method involves the formation of a nucleophilic radical from the diazo compound, which then reacts with the nitroalkane to form a new C-C bond, leading to the construction of tetrasubstituted carbon centers. nih.gov
While direct synthesis of this compound using this method is not explicitly detailed, the reaction of 1,1,1-trifluoro-2-diazo-3-nitropropane with enamines of ketones has been studied, indicating the utility of trifluoromethylated diazo nitroalkanes in synthesis. researchgate.net The development of myoglobin-catalyzed olefin cyclopropanation reactions using 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) as a carbene donor further highlights the reactivity of trifluoromethylated diazo compounds. rochester.edu
Novel Reaction Strategies for the Synthesis of Analogues
Recent research has focused on developing more sophisticated synthetic methods to control the stereochemistry and regiochemistry of the products, leading to the synthesis of complex and specific analogues of this compound.
Stereoselective Synthesis Methodologies
The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Chiral catalysts have been employed to achieve enantioselective Henry reactions. For example, a chiral lanthanide(III)-'(S)-binolam' complex has been used to catalyze the reaction between α,α,α-trifluoroacetophenones and nitromethane, yielding optically active β-nitro alcohols with high enantiomeric excesses (ee). nih.govuzh.ch
Asymmetric transfer hydrogenation of β-trifluoromethyl nitroalkenes represents another powerful strategy. Using a suitable catalyst and a Hantzsch ester, this method provides an efficient route to optically active trifluoromethylated nitroalkanes. rsc.org
| Substrate | Catalyst | Product | Enantiomeric Excess (ee, %) |
| α,α,α-Trifluoroacetophenone | Chiral Lanthanide(III)-'(S)-binolam' complex | Optically active 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol | 67-98 |
| β-Trifluoromethyl nitroalkene | Chiral Phosphoric Acid | Optically active trifluoromethylated nitroalkane | Up to 98 |
Furthermore, stereoselective synthesis of trifluoro-analogues of natural products like frontalin (B1251666) has been accomplished, demonstrating the ability to control stereocenters in complex molecules containing the trifluoromethyl group. nih.gov The synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives of nucleoside Q precursor (PreQ₀) also showcases advanced stereoselective strategies for creating complex, biologically relevant molecules. beilstein-journals.org
Regioselective Synthesis Methodologies
Regioselectivity is critical when multiple reaction sites are available. In the context of this compound analogues, controlling the position of functional groups is key. The Michael addition of nucleophiles to γ-fluoro-α-nitroalkenes has been explored for the synthesis of new functionalized, fluorinated building blocks. researchgate.net Additions of various carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene have been shown to proceed regioselectively at the C-2 position. researchgate.netresearchgate.net
A base-mediated [3 + 2] cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene provides a regioselective route to 3-trifluoromethylpyrroles. organic-chemistry.org This reaction demonstrates high regioselectivity, which is attributed to the influence of the trifluoromethyl and bromo groups on the dienophile. organic-chemistry.org Similarly, the [3 + 2]-cycloaddition of nitrile imines with trifluoroacetonitrile, generated in situ, leads to the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles. nih.gov Another example is the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from α-fluoronitroalkenes, which act as synthetic surrogates for α-fluoroalkynes. rsc.org
| Reaction Type | Reactants | Product | Key Feature |
| Michael Addition | Carbanion nucleophiles, 3,3,3-Trifluoro-1-nitropropene | C-2 adducts | High regioselectivity at the C-2 position |
| [3+2] Cycloaddition | N-Acyl α-amino acids, 2-Bromo-3,3,3-trifluoropropene | 3-Trifluoromethylpyrroles | High regioselectivity controlled by CF₃ and Br groups |
| [3+2] Cycloaddition | Nitrile imines, CF₃CN | 5-Trifluoromethyl-1,2,4-triazoles | Regioselective formation of the triazole ring |
| [3+2] Cycloaddition | Organic azides, α-Fluoronitroalkenes | 4-Fluoro-1,5-disubstituted-1,2,3-triazoles | Regioselective access to fluorinated triazoles |
Catalytic Systems in Trifluoronitropropane Synthesis
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. scienceopen.comrsc.org In the context of synthesizing this compound derivatives, organocatalysts are pivotal in facilitating the Michael addition of nitroalkanes to β-trifluoromethylated electron-deficient alkenes. buchler-gmbh.com These catalysts operate through various activation modes, with bifunctional catalysts featuring both a Brønsted base and a hydrogen-bond donor being particularly effective. scienceopen.com
The Brønsted base component, typically a tertiary amine or a similar moiety, deprotonates the nitroalkane to form a nitronate anion. Simultaneously, the hydrogen-bond donor part of the catalyst, often a thiourea (B124793) or squaramide unit, activates the electrophilic alkene, facilitating the nucleophilic attack of the nitronate. scienceopen.com This dual activation strategy not only accelerates the reaction but also provides a well-organized chiral environment to control the stereochemical outcome of the addition.
Research has demonstrated the successful application of various organocatalysts in the conjugate addition of nitroalkanes to different electrophilic alkenes. buchler-gmbh.com For instance, cupreidine (B22110) derivatives have been utilized as catalysts in the Michael addition of nitromethane to β,β-disubstituted enones containing a trifluoromethyl group. nih.gov Similarly, thiourea-based catalysts have been shown to be effective in promoting the enantioselective reduction of β,β-disubstituted nitroalkenes, which are precursors to chiral trifluoromethylated nitroalkanes. researchgate.net The choice of the organocatalyst, including its chiral backbone and functional groups, is crucial for achieving high yields and enantioselectivities.
Table 1: Organocatalyzed Synthesis of Chiral Trifluoromethylated Nitroalkanes
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiourea | β,β-disubstituted nitroalkenes | Chiral trifluoromethyl nitroalkanes | Up to 99% | Good to high | researchgate.net |
| Cupreidine Derivative | (E)-4,4,4-trifluorobut-2-en-1-one | (S)-4,4,4-trifluoro-3-(nitromethyl)-butan-1-one | High | Good | nih.gov |
| Bifunctional Iminophosphorane | Unactivated α,β-unsaturated esters | γ-nitroesters | Up to 96:4 e.r. | Up to 94% | mdpi.com |
Transition Metal Catalysis
Transition metal catalysis offers a complementary approach for the synthesis of this compound and its analogs. nih.gov These catalytic systems can activate substrates through different mechanisms compared to organocatalysts, often involving the coordination of the reactants to the metal center. nih.gov This can lead to unique reactivity and selectivity profiles.
For the synthesis of trifluoronitropropanes, transition metal complexes can catalyze the conjugate addition of nitroalkanes to trifluoromethylated alkenes. For example, chiral Lewis acid complexes of transition metals like nickel have been used to catalyze the enantioselective Michael addition of nitromethane. hanyang.ac.kr In such systems, the Lewis acidic metal center coordinates to and activates the electrophilic alkene, while a co-catalyst or the ligand itself can act as a base to generate the nitronate nucleophile. hanyang.ac.kr
The development of transition metal-catalyzed methods for the synthesis of nitrogen-containing heterocyclic compounds and other functional molecules is an active area of research. nih.govnih.gov Palladium-catalyzed reactions, for instance, are widely used for C-N bond formation. nih.gov While direct transition metal-catalyzed synthesis of this compound is an area of ongoing investigation, the principles from related transformations suggest its feasibility. For example, nickel-catalyzed reactions have been successfully employed for the synthesis of 1,1-diborylalkanes from terminal alkenes, showcasing the potential of such metals in activating simple alkenes. acs.org
Table 2: Transition Metal-Catalyzed Michael Additions
| Metal Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ni(ClO4)2·3H2O | R,R-DBFOX/Ph | 1-(2-alkenoyl)-3,5-dimethylpyrazoles | 1-(3-substituted 4-nitrobutanoyl)-3,5-dimethylpyrazoles | Up to 98% | High | hanyang.ac.kr |
| La-linked-BINOL | linked-BINOL | Cycloalkenones | γ-Nitroketones | High | High | ntu.edu.sg |
| Cp*Rh(III) | - | 3,3,3-trifluoropropene | Michael addition product | - | - | sctunisie.org |
Solvent Effects in Synthetic Efficiency
The choice of solvent is a critical parameter that can significantly influence the efficiency, selectivity, and even the feasibility of a chemical reaction. rsc.org In the synthesis of this compound, the solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the energy of the transition states.
For reactions involving charged intermediates, such as the nitronate anion formed during the Michael addition, polar aprotic solvents are often employed to enhance solubility and reaction rates. However, the specific interactions between the solvent and the catalytic species can be complex. In some cases, less polar solvents may be preferred to promote a more organized transition state, leading to higher stereoselectivity. For instance, in the organocatalytic transfer hydrogenation of β-trifluoromethyl nitroalkenes, trifluorotoluene was used as the solvent. thieme-connect.com
Interestingly, water has been explored as a green and efficient medium for certain organic reactions, including the Henry reaction between nitroalkanes and ketones. ethz.ch While the Michael addition of nitroalkanes often requires a base and may not proceed in the absence of a solvent, the use of water as a solvent can sometimes promote the reaction, especially with the aid of a phase-transfer catalyst. rsc.org The use of dipolar aprotic solvents like N,N-dimethylpropyleneurea (DMPU) has been shown to be crucial in certain reactions involving lithiated nitroalkanes, although in the specific case of the double lithiation of 1,1,1-trifluoro-2-nitropropane, HMPA could not be effectively replaced by DMPU, highlighting the unique solvent requirements for certain fluorinated compounds.
The effect of the solvent is not always straightforward and often requires empirical optimization for a given catalytic system and set of reactants. The ideal solvent should not only facilitate the desired reaction pathway but also align with the principles of green chemistry, being non-toxic, recyclable, and environmentally benign.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts, coupling constants, and multi-dimensional correlations (HMQC, HMBC), is essential for the definitive structural elucidation of 1,1,1-trifluoro-3-nitropropane. However, no such spectra have been published.
¹H NMR Spectroscopy for Structural Elucidation
No data available.
¹³C NMR Spectroscopy for Carbon Framework Analysis
No data available.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
No data available.
Multi-dimensional NMR Techniques (e.g., HMQC, HMBC)
No data available.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The vibrational modes of this compound, which would be characterized by IR and Raman spectroscopy, have not been reported. These techniques would provide critical information on the characteristic stretching and bending frequencies of the C-F, C-N, and NO₂ bonds within the molecule.
No data available.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Information regarding the electronic transitions of this compound, typically studied using UV/Vis spectroscopy, is not available. Such data would offer insights into the electronic structure and potential chromophoric properties of the compound.
No data available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers significant clues about its structure through the analysis of fragmentation patterns that arise from the ionization process.
Molecular Ion Peak: The molecular formula for this compound is C₃H₄F₃NO₂. The nominal molecular weight is approximately 143.06 g/mol . In an MS experiment, the molecule can be ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). However, aliphatic nitro compounds are known to undergo extensive fragmentation, often resulting in a molecular ion peak that is very weak or entirely absent. youtube.comresearchgate.net The high lability of the C-N bond and the presence of the strongly electron-withdrawing trifluoromethyl group can further promote fragmentation.
Key Fragmentation Pathways: The fragmentation of this compound is dictated by the cleavage of its weakest bonds and the stability of the resulting fragments. The primary fragmentation events are expected to involve the loss of the nitro group (NO₂) and cleavages adjacent to the CF₃ group.
Loss of the Nitro Group: A common fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 97. This [M-46]⁺ fragment corresponds to the [C₃H₄F₃]⁺ cation.
Alpha-Cleavage: Cleavage of the C-C bond between C2 and C3 (α-cleavage relative to the nitro group) can occur, leading to the formation of a [CH₂NO₂]⁺ fragment (m/z 60) and a [C₂H₂F₃]⁺ radical, or vice versa. More likely is the formation of the resonance-stabilized nitromethyl cation.
Influence of the Trifluoromethyl Group: The CF₃ group is a stable entity. A prominent peak in the mass spectra of trifluoromethyl-containing compounds is often observed at m/z 69, corresponding to the [CF₃]⁺ cation. This would arise from the cleavage of the C1-C2 bond.
McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a carbonyl or similar group, other hydrogen rearrangement processes can occur, leading to more complex fragmentation patterns. Studies on 1-nitropropane (B105015) have detailed intricate rearrangement pathways, including hydrogen shifts, that lead to the loss of hydroxyl radicals (•OH) or nitric oxide (NO). epa.gov
A summary of the expected, prominent fragmentation patterns based on the analysis of related nitroalkanes and fluorinated compounds is presented below.
| m/z Ratio | Proposed Fragment Ion | Formula of Fragment | Common Fragmentation Pathway |
| 143 | Molecular Ion | [C₃H₄F₃NO₂]⁺˙ | Ionization of parent molecule (often weak/absent) |
| 97 | [M - NO₂]⁺ | [C₃H₄F₃]⁺ | Loss of nitro group |
| 77 | [M - NO₂ - HF]⁺ | [C₃H₃F₂]⁺ | Loss of hydrogen fluoride (B91410) from the [M - NO₂]⁺ fragment |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Cleavage of the C1-C2 bond |
| 46 | [NO₂]⁺ | [NO₂]⁺ | Formation of the nitronium cation |
This table is predictive and based on established fragmentation principles for analogous compounds.
X-ray Diffraction (XRD) for Solid-State Structure Determination
For a compound like this compound, which is expected to be a liquid at standard temperature and pressure (similar to related compounds like 1,1,1-trifluoro-3-iodopropane (B1329920) sigmaaldrich.com), obtaining a single crystal suitable for XRD analysis presents a significant challenge. The analysis would require the compound to be crystallized, typically by using low-temperature crystallographic techniques.
As of the current body of scientific literature, a crystal structure for this compound has not been reported. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or specific atomic coordinates, are available.
Should a crystal structure be determined in the future, the XRD analysis would provide invaluable information, including:
Conformational Analysis: The precise dihedral angles along the C1-C2 and C2-C3 bonds, revealing the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: The analysis would show how individual molecules of this compound pack together in the crystal lattice. It would reveal any non-covalent interactions, such as dipole-dipole interactions involving the highly polar nitro (–NO₂) and trifluoromethyl (–CF₃) groups, which govern the physical properties of the solid. scirp.org
Without experimental data, the solid-state structure can only be predicted using computational modeling methods, which can provide an estimate of the most stable molecular conformation and potential packing arrangements.
Advanced Applications in Chemical Synthesis and Materials Science
Development of Fluorine-Containing Organic Compounds
The demand for novel fluorine-containing compounds, especially in the life sciences and materials sectors, has driven the exploration of efficient synthetic building blocks. e-bookshelf.de 1,1,1-trifluoro-3-nitropropane and its derivatives are instrumental in this field, providing a reliable entry point to a variety of trifluoromethylated structures. e-bookshelf.de
Precursors for Trifluoromethylated Diamines, Amino Alcohols, and Beta-Amino Acids
The nitro group in this compound is a key functional handle that can be readily transformed into an amine. This conversion is foundational to its role as a precursor for several classes of valuable trifluoromethylated compounds. Reactions involving this compound derivatives can lead to N-mono- and N,N-disubstituted α-trifluoromethyl β-nitro amines. lookchem.com These intermediates are, in turn, used to synthesize trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids through further chemical modifications, primarily the reduction of the nitro group. chimia.chlookchem.com The general pathway involves the reduction of the nitro group (–NO₂) to a primary amine (–NH₂), a common transformation in organic synthesis. This provides access to trifluoromethylated β-amino alcohols and 1,2-diamines, which are important chiral auxiliaries and components of peptidomimetics. nih.govuzh.ch
Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds
The trifluoromethyl group is a highly sought-after motif in medicinal chemistry, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as an intermediate in the synthesis of complex molecules with potential pharmacological applications.
For instance, it has been utilized in the synthesis of novel diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors. google.com In one reported synthesis, this compound was reacted with divinyl sulfone in the presence of the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to construct a more complex intermediate, demonstrating its utility as a starting material for pharmacologically relevant scaffolds. google.com The ability to introduce the CF₃ group early in a synthetic sequence using a simple and reactive building block like this compound is highly advantageous for the efficient development of new therapeutic agents. nih.govacs.org
Contribution to New Methodologies in Organic Chemistry
This compound and structurally related nitroalkenes are valuable substrates for the development and optimization of new synthetic methodologies. The dual activation provided by the nitro and trifluoromethyl groups makes the molecule particularly reactive in certain transformations. It is an effective partner in Henry reactions (nitroaldol reactions), where it reacts with aldehydes and ketones to form new carbon-carbon bonds. uzh.chthieme-connect.com
Furthermore, its derivatives, such as 3,3,3-trifluoro-1-nitropropene (B8744117), are excellent Michael acceptors. They readily undergo conjugate additions with a variety of nucleophiles, a reaction that has been explored for the synthesis of functionalized fluorine-containing compounds. researchgate.net The unique electronic properties of this scaffold have also allowed for its use in more complex reaction cascades and cycloadditions, such as the [3+2] cycloaddition of the related 2-diazo-3,3,3-trifluoro-1-nitropropane, contributing to a deeper understanding of reaction mechanisms involving fluorinated compounds. osi.lvresearchgate.net
Exploration in Novel Materials Science
The introduction of fluorine into polymers and other materials can impart desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. Fluorinated compounds are therefore valuable building blocks in materials science. e-bookshelf.deontosight.ai this compound represents a potential building block for the creation of novel fluorinated polymers and solvents. e-bookshelf.de The trifluoromethyl group is known to significantly alter the properties of materials. While specific large-scale applications of this compound in polymer science are still an emerging area of research, its structure makes it an attractive candidate for incorporation into new material backbones to create specialized fluorinated polymers or functional additives.
Data Tables
Table 1: Synthetic Applications of this compound and its Derivatives
| Product Class | Key Reaction Type | Intermediate(s) | Reference(s) |
| Trifluoromethylated Amino Alcohols | Reduction of nitro group | α-Trifluoromethyl β-nitro amines | chimia.chlookchem.com |
| Trifluoromethylated 1,2-Diamines | Reduction of nitro group | α-Trifluoromethyl β-nitro amines | lookchem.com |
| Trifluoromethylated Beta-Amino Acids | Reduction and further modification | α-Trifluoromethyl β-nitro amines | lookchem.com |
| DGAT2 Inhibitors | Michael Addition | Not specified | google.com |
| Functionalized Pyrroles | Michael Addition / Cyclization | Adducts with dicarbonyls | researchgate.net |
Environmental Fate and Atmospheric Chemistry Considerations for Fluorinated Nitrocompounds
Degradation Pathways of Fluorinated Organic Compounds in the Environment
The environmental degradation of fluorinated organic compounds is a complex process influenced by the number and position of fluorine atoms within the molecule. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making many highly fluorinated compounds resistant to natural degradation processes. nih.govmdpi.com
Biotic Degradation: Microbial degradation of organofluorine compounds can occur, but it is often slow and challenging. nih.govmdpi.com Microorganisms may utilize specific enzymes to hydrolyze the C-F bond or transform the compounds through broader metabolic pathways. nih.govresearchgate.net However, the high strength of the C-F bond often makes these compounds recalcitrant. researchgate.net The susceptibility to biodegradation is dependent on the degree of fluorination; for instance, trifluoroacetate (B77799) is more resistant to degradation by wastewater microorganisms than fluoroacetate (B1212596) or difluoroacetate. mdpi.com Less fluorinated compounds can exhibit complex metabolic behaviors, sometimes leading to the formation of stable metabolites. nih.gov For some compounds, initial metabolic activation of other parts of the molecule is necessary to weaken the C-F bond and facilitate its cleavage. mdpi.com
Abiotic Degradation: Abiotic processes, including chemical and photochemical reactions, also contribute to the breakdown of fluorinated compounds. researchgate.net Volatile fluorinated compounds can be oxidized in the troposphere. acs.org For instance, some hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroolefins (HFOs) are known to break down in the atmosphere. fluorocarbons.org However, this degradation can lead to the formation of persistent terminal products. unep.orgtandfonline.com
The presence of functional groups other than fluorine can provide an entry point for reactions that activate the C-F bond, leading to its eventual cleavage. mdpi.com For nitroalkanes specifically, it is known that they can undergo reactions such as nucleophilic addition. science.gov
Formation and Fate of Trifluoroacetic Acid (TFA) as a Degradation Product
A significant environmental concern associated with the degradation of many fluorinated compounds containing a trifluoromethyl (-CF3) group is the formation of trifluoroacetic acid (TFA). unep.orgtandfonline.com TFA is a persistent and highly water-soluble substance that accumulates in aqueous environments. mdpi.compfasfree.org.uk
Formation of TFA: TFA is a known atmospheric breakdown product of several HFCs, HCFCs, and HFOs used as refrigerants and in other applications. fluorocarbons.orgnih.gov The degradation of compounds containing a -CF3 group in the atmosphere can yield TFA as a final product. unep.org For example, the atmospheric degradation of HFC-134a, HCFC-124, and HCFC-123 can lead to the formation of TFA. tandfonline.com While the yield of TFA can vary depending on the parent compound, for some, like HFO-1234yf, it is 100%. unep.org
Environmental Fate of TFA: Once formed in the atmosphere, TFA is efficiently removed by precipitation and partitions almost entirely into water bodies like clouds, fog, and rain. unep.orgmdpi.com Due to its high stability and resistance to further degradation, it accumulates in terminal sinks such as salt lakes and oceans. unep.orgnih.gov TFA is not expected to bioaccumulate in aquatic organisms and is rapidly eliminated from mammals. unep.orgtandfonline.com However, some bioaccumulation has been observed in terrestrial plants, which appears to be related to water uptake and transpiration. tandfonline.comresearchgate.net While current projected levels of TFA from regulated HFCs and HCFCs are not considered a risk to human health or the environment, its long environmental lifetime warrants continued monitoring. unep.orgnih.gov
Atmospheric Stability and Reactivity of Fluorinated Nitroalkanes
The atmospheric fate of fluorinated nitroalkanes is primarily governed by their stability and their reactions with atmospheric oxidants, particularly the hydroxyl radical (•OH). fluorocarbons.org
Stability: The presence of C-F bonds generally imparts high stability to organic molecules. nih.gov Perfluorinated compounds, in particular, can have atmospheric lifetimes exceeding 2,000 years. nih.gov The atmospheric lifetime of a compound is a key determinant of its potential to act as a greenhouse gas. fluorocarbons.org
Reactivity with Hydroxyl Radicals: The primary removal mechanism for many organic compounds in the troposphere is their reaction with hydroxyl radicals. fluorocarbons.org The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime. For alkanes, this reaction proceeds via H-atom abstraction. The presence of electron-withdrawing groups, such as the nitro group (-NO2) and fluorine atoms, can influence the rate constants for these reactions. utoronto.ca
Methodologies for Assessing Environmental Impact in the Absence of Toxicity Data
When experimental toxicity data for a chemical are limited or unavailable, various methodologies, often referred to as New Approach Methodologies (NAMs), can be employed to assess its potential environmental impact. nih.govoup.com These methods are crucial for prioritizing chemicals for further testing and for conducting risk assessments for data-poor compounds. nih.govfrontiersin.org
Quantitative Structure-Activity Relationships (QSAR): QSAR models are computational tools that predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. acs.orgecetoc.orgdmu.dk These models establish a mathematical relationship between a chemical's structural descriptors and its observed activity or property (the endpoint). ecetoc.org QSARs are widely used by regulatory agencies to make rapid, cost-effective predictions. acs.orgnih.gov They can be used to estimate endpoints like biodegradability, bioaccumulation, and toxicity, which are essential for environmental risk assessment. dmu.dk
Read-Across and Chemical Categories: The read-across approach involves using data from a well-studied, structurally similar chemical (an analogue) to predict the properties of a data-poor target chemical. This method is based on the principle that similar structures are likely to have similar properties and activities. Grouping chemicals into categories based on structural similarity and a common mechanism of action allows for the assessment of an entire group of chemicals with limited experimental testing.
Tiered Testing and Weight of Evidence: A tiered approach to assessment is often employed, starting with simple, cost-effective methods and progressing to more complex and resource-intensive studies as needed. nih.govrivm.nl This involves:
Data Gathering: Collecting all available information on the chemical and its analogues.
In Silico Modeling: Using QSAR and other computational tools to fill data gaps. nih.gov
In Vitro Testing: Using high-throughput screening assays to assess biological activity. oup.com
These methodologies provide a framework for making informed decisions about the potential environmental impact of chemicals like 1,1,1-trifluoro-3-nitropropane, even in the absence of comprehensive experimental data. frontiersin.orgrivm.nl
Photodissociation Dynamics and Atmospheric Lifetimes
Photodissociation, the process by which a molecule is broken down by absorbing photons, is a key atmospheric process influencing the lifetime of many chemical compounds. acs.org
Photodissociation of Nitroalkanes: For nitroalkanes, photodissociation often involves the cleavage of the C-N bond. acs.org Studies on various nitroalkanes, such as nitromethane (B149229) and 2-nitropropane (B154153), have shown that excitation with ultraviolet (UV) light leads to the formation of an alkyl radical and nitrogen dioxide (NO2). acs.org The energy of the absorbed photon influences the dissociation pathways and the energy distribution of the resulting fragments. acs.orgberkeley.edu For example, photodissociation of nitroalkanes at 193 nm can produce electronically excited NO2, which then emits light. acs.org
Atmospheric Lifetimes: The atmospheric lifetime of a compound is the average time it remains in the atmosphere before being removed. This is determined by the sum of all removal processes, including reaction with OH radicals, photolysis (photodissociation), and wet/dry deposition. fluorocarbons.orgnih.gov For many fluorinated compounds, their long lifetimes are a significant concern due to their potential as greenhouse gases. fluorocarbons.orgnih.gov
The atmospheric lifetime (τ) with respect to reaction with OH radicals can be calculated if the rate constant (kOH) for the reaction is known, using the average atmospheric concentration of OH radicals. While specific photodissociation data for this compound were not found in the search results, the general principles observed for other nitroalkanes and fluorinated compounds provide a basis for understanding its likely atmospheric behavior. acs.orgnih.gov The presence of both the trifluoromethyl group and the nitro group would influence its absorption of solar radiation and its reactivity, ultimately defining its atmospheric persistence. nih.gov
Future Research Directions and Emerging Paradigms
Sustainable Synthesis of Trifluoronitropropanes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. For compounds like 1,1,1-trifluoro-3-nitropropane, research is gradually shifting towards more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources or energy-efficient conditions.
A key area of development is the exploration of alternative fluorinating agents and reaction media. Traditional methods may rely on harsh or hazardous chemicals. Future approaches are anticipated to focus on catalytic systems that can utilize milder and more selective fluorinating sources. Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, is being investigated to replace volatile organic compounds (VOCs), thereby reducing emissions and simplifying product purification.
Another promising avenue is the development of flow chemistry processes for the synthesis of trifluoronitropropanes. Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling energetic intermediates like nitro compounds, and the potential for straightforward scaling and automation. This approach allows for precise control over reaction parameters, often leading to higher yields and purities, which aligns with the core tenets of sustainable chemical production.
Advanced Computational Modeling for Predictive Chemistry
The role of computational chemistry in modern research is pivotal, offering deep insights into molecular behavior and reaction mechanisms that are often difficult to probe experimentally. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting its chemical properties and reactivity.
These computational models can accurately predict a range of molecular properties, including electronic structure, vibrational frequencies, and thermodynamic stability. This predictive power allows researchers to understand how the strongly electron-withdrawing trifluoromethyl and nitro groups influence the molecule's reactivity, particularly the acidity of the protons on the carbon adjacent to the nitro group.
Moreover, computational studies are crucial for elucidating reaction pathways and transition states for reactions involving this compound. By modeling the energy landscapes of potential transformations, researchers can predict the most likely reaction outcomes, identify potential byproducts, and design catalysts that can selectively promote a desired reaction pathway. This predictive capability accelerates the discovery of new reactions and optimizes existing ones, reducing the need for extensive and time-consuming empirical experimentation.
Integration of High-Throughput Screening in Reactivity Studies
High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of a large number of chemical reactions or catalysts in parallel. The integration of HTS in the study of this compound's reactivity represents a paradigm shift, moving from a hypothesis-driven approach to a data-driven one. This technology is particularly valuable for discovering novel catalysts and optimizing reaction conditions.
In the context of this compound, HTS can be employed to screen libraries of catalysts for specific transformations, such as asymmetric reactions or C-C bond-forming reactions. By using small-scale, parallel reactors and rapid analytical techniques, researchers can quickly identify "hits"—catalysts or conditions that show promising activity. This approach significantly accelerates the pace of discovery compared to traditional one-at-a-time experimentation.
The data generated from HTS experiments can be vast and complex, often requiring the use of bioinformatics and machine learning algorithms for analysis. This synergy between HTS and data science allows for the identification of subtle trends and structure-activity relationships that might otherwise be missed, providing valuable insights for the rational design of more efficient and selective catalysts for transformations involving trifluoronitropropanes.
Exploration of New Chemical Transformations
While this compound is a known building block, ongoing research aims to expand its synthetic utility by exploring new chemical transformations. The unique electronic properties conferred by the trifluoromethyl and nitro groups make it a versatile substrate for a variety of reactions that are yet to be fully explored.
A significant area of interest is the development of novel asymmetric reactions utilizing this compound. The synthesis of chiral, fluorinated molecules is of great importance in medicinal chemistry and materials science. Research is focused on developing catalytic enantioselective methods for reactions such as Michael additions, aldol (B89426) reactions, and other C-C bond-forming reactions where this compound can serve as a key prochiral substrate.
Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving C-F bond activation or functionalization of the nitro group is a burgeoning field. These new methodologies could unlock unprecedented pathways to complex fluorinated molecules that are currently difficult to access. The discovery of such novel transformations will undoubtedly broaden the scope of this compound as a versatile tool in the synthetic chemist's arsenal, paving the way for the creation of new materials and pharmacologically active compounds.
Q & A
Basic Research Questions
Q. What are the optimized laboratory-scale synthesis routes for 1,1,1-trifluoro-3-nitropropane, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nitroalkane formation via nitration of 1,1,1-trifluoropropane derivatives. A two-step approach is recommended:
Fluorination : Use trifluoromethylation agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions at −78°C to introduce the -CF₃ group .
Nitration : React with nitric acid (HNO₃) in a controlled exothermic environment, using sulfuric acid as a catalyst. Maintain temperatures below 20°C to avoid decomposition .
- Critical Parameters : Excess fluorinating agents improve trifluoromethyl group stability, while slow addition of HNO₃ minimizes side reactions (e.g., oxidation). Yields >70% are achievable with rigorous temperature control .
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?
- Analytical Workflow :
- ¹⁹F NMR : Key for confirming the -CF₃ group. Expect a singlet near δ −60 ppm (due to equivalent F atoms) .
- ¹H NMR : The nitro (-NO₂) group adjacent to CH₂ causes splitting patterns (e.g., triplet for -CH₂-NO₂) .
- IR Spectroscopy : Strong absorbance at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Decomposition Risks : The compound is sensitive to light and heat. Accelerated stability studies show:
- Thermal Degradation : Above 40°C, nitro group elimination forms 1,1,1-trifluoropropene as a major byproduct.
- Photolysis : UV exposure induces radical cleavage, producing trifluoroacetic acid and NOx gases .
- Storage Recommendations : Use amber glass vials under inert gas (N₂/Ar) at −20°C. Include stabilizers like BHT (0.1% w/w) to inhibit radical reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT-Based Approach :
Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces. The electron-withdrawing -CF₃ and -NO₂ groups create a polarized CH₂ center, favoring SN2 mechanisms .
Simulate transition states to identify steric hindrance from the trifluoromethyl group, which reduces reaction rates with bulky nucleophiles .
- Experimental Validation : Compare predicted activation energies with kinetic data from reactions with Grignard reagents or thiols .
Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound derivatives?
- Case Study : Conflicting ¹⁹F NMR signals (e.g., δ −58 vs. −62 ppm) may arise from solvent polarity or counterion effects.
- Resolution :
Re-measure shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent dependency .
Use high-field NMR (≥500 MHz) to differentiate overlapping peaks. For example, 3-chloro-1,1,1-trifluoropropane shows distinct splitting in ¹⁹F spectra compared to the nitro derivative .
- Data Harmonization : Cross-reference with crystallographic data (if available) to confirm assignments .
Q. How do steric and electronic effects of the -CF₃ group influence the compound’s application in catalytic systems?
- Mechanistic Insights :
- Steric Effects : The bulky -CF₃ group restricts access to catalytic active sites, reducing turnover frequency in metal-organic frameworks (MOFs) .
- Electronic Effects : Strong electron-withdrawing properties enhance electrophilicity, making the compound a viable substrate in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
